2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and pyrimidine derivatives.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Methoxylation: The methoxy group is introduced through etherification reactions, typically using methanol and an appropriate catalyst.
Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote selective substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for studying cellular processes and disease mechanisms.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structure suggests it could be developed into drugs for treating diseases such as cancer, where kinase inhibition is a viable strategy. Preclinical studies often focus on its efficacy, toxicity, and pharmacokinetics.
Industry
Industrially, the compound can be used in the development of agrochemicals and other specialty chemicals. Its ability to interact with biological systems makes it useful in designing pesticides and herbicides with specific modes of action.
Mechanism of Action
The mechanism of action of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and are often studied for their kinase inhibitory properties.
Trifluoromethyl-Substituted Pyridines: These compounds are known for their enhanced metabolic stability and bioavailability, making them attractive in drug design.
Piperidine-Containing Molecules: Piperidine rings are common in many bioactive compounds, contributing to their pharmacokinetic properties.
Uniqueness
What sets 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine apart is the combination of these three functional groups in a single molecule. This unique structure allows for multiple points of interaction with biological targets, potentially leading to more effective and selective therapeutic agents.
This compound’s multifaceted nature makes it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
1-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-26-16-13(9-24-26)17(23-11-22-16)27-7-5-12(6-8-27)10-28-15-4-2-3-14(25-15)18(19,20)21/h2-4,9,11-12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCIDZDPGWQQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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